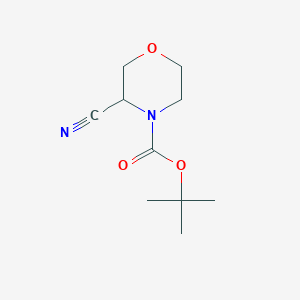
Methyl tetracosanoate
准备方法
合成路线及反应条件
AEW-541 是通过一系列涉及吡咯并[2,3-d]嘧啶衍生物的化学反应合成的。 反应条件通常包括使用有机溶剂、催化剂以及特定的温度和压力设置,以优化化合物的产率和纯度 .
工业生产方法
AEW-541 的工业生产涉及将实验室合成过程放大,以生产更大数量的化合物。 这通常需要使用工业级设备和设施,以及严格的质量控制措施,以确保最终产品的稳定性和纯度 .
化学反应分析
反应类型
AEW-541 会经历各种化学反应,包括:
氧化: AEW-541 在特定条件下可以被氧化形成氧化衍生物。
还原: 该化合物也可以发生还原反应,生成还原形式。
常用试剂和条件
用于 AEW-541 化学反应的常用试剂包括氧化剂、还原剂和各种有机溶剂。 反应条件通常涉及控制温度、压力和 pH 值,以实现所需的化学转化 .
主要生成产物
从 AEW-541 的化学反应中形成的主要产物包括各种氧化、还原和取代衍生物。 与母体化合物相比,这些产物可能具有不同的化学和生物学性质 .
科学研究应用
作用机制
AEW-541 通过选择性抑制胰岛素样生长因子 1 受体酪氨酸激酶发挥作用。 这种抑制阻止了受体的自身磷酸化和下游信号通路,导致肿瘤细胞增殖抑制和凋亡诱导 . AEW-541 的分子靶点包括胰岛素样生长因子 1 受体及其相关信号分子,如磷脂酰肌醇 3-激酶和蛋白激酶 B .
相似化合物的比较
类似化合物
NVP-ADW742: 另一种选择性抑制胰岛素样生长因子 1 受体的吡咯并[2,3-d]嘧啶衍生物.
抗人胰岛素样生长因子 1 受体特异性中和性单克隆抗体: 这些抗体特异性靶向胰岛素样生长因子 1 受体并阻断其信号传导.
AEW-541 的独特性
AEW-541 在对胰岛素样生长因子 1 受体比对胰岛素受体具有高选择性方面是独特的,使其成为研究胰岛素样生长因子 1 受体抑制的特定影响的宝贵工具 . 此外,AEW-541 在广泛的临床前模型中显示出强大的抗肿瘤活性,突出了其作为癌症治疗药物的潜力 .
属性
IUPAC Name |
methyl tetracosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-2/h3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDJZDNUVZHSKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179174 | |
| Record name | Methyl tetracosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2442-49-1 | |
| Record name | Methyl tetracosanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2442-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl tetracosanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002442491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl tetracosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl tetracosanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL TETRACOSANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY5564B8FX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Where has methyl tetracosanoate been found in nature?
A1: this compound has been identified in various plant species. It was found in the bark of Aralia elata Seemann [], the seeds of Cicer arietinum L. (chickpeas) [], and the flowers of Nyctanthes arbor-tristis []. It has also been identified in the aerial parts of Dichrostachys cinerea L. [], the leaves of Ageratum conyzoides L. [], and the sclerotia of the mushroom Pleurotus tuber-regium (Fr.) Sing. [].
Q2: Are there any studies investigating the biological activity of this compound?
A2: Yes, a study explored the potential of this compound, isolated from the methanolic extract of Costus pictus, to target key pathways in insulin signaling and adipogenesis []. Although the abstract doesn't provide specific results, it suggests that this compound might hold promise for managing diabetes and obesity.
Q3: What is the chemical structure of this compound?
A3: this compound is a saturated fatty acid methyl ester. Its molecular formula is C25H50O2, and its molecular weight is 398.67 g/mol.
Q4: What analytical techniques are used to characterize and quantify this compound?
A4: Gas chromatography-mass spectrometry (GC-MS) is a primary technique for identifying and quantifying this compound in various matrices [, , , , , ]. This method separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio.
Q5: Have any studies examined the potential therapeutic applications of this compound?
A5: While direct therapeutic applications of this compound haven't been extensively explored in the provided literature, its presence in plants with known medicinal uses suggests avenues for further research. For instance, Nyctanthes arbor-tristis, a source of this compound, exhibits antifungal properties against plant pathogens []. Additionally, its identification in Pleurotus tuber-regium, a mushroom traditionally used for various health conditions, warrants investigation into its potential role in the observed therapeutic benefits [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



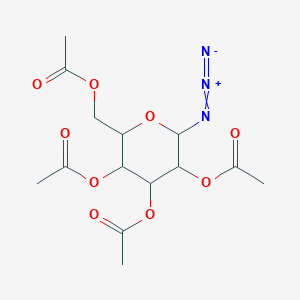
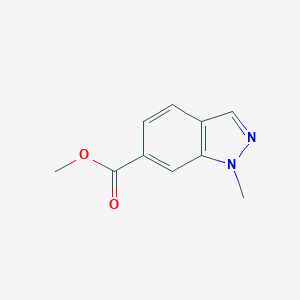
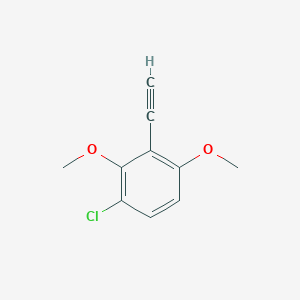
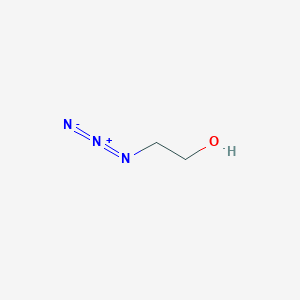
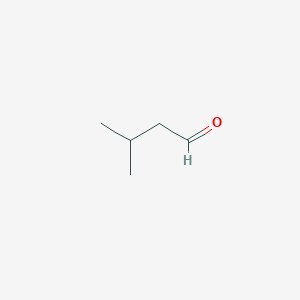

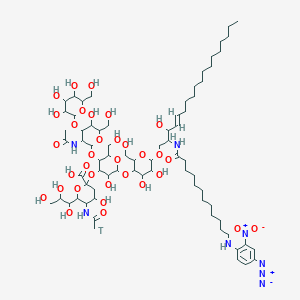

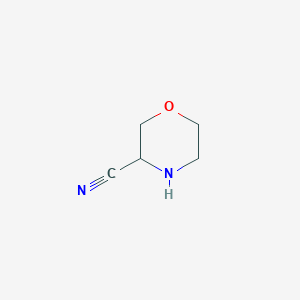
![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B48015.png)
